molecular formula C22H20N6 B12903546 N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide

Cat. No.: B12903546
M. Wt: 368.4 g/mol
InChI Key: GSTSHGQBIGKSPI-UHFFFAOYSA-N
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Description

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide is a complex organic compound that belongs to the class of pyrazole derivatives

Chemical Reactions Analysis

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide involves its interaction with molecular targets such as the metabotropic glutamate receptor 5 (mGluR5). It acts as a positive allosteric modulator, enhancing the receptor’s response to glutamate . This modulation can lead to significant improvements in cognitive function and behavior, making it a promising candidate for treating conditions like depression .

Comparison with Similar Compounds

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide is unique due to its specific structure and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and potential of pyrazole derivatives in scientific research and industry.

Properties

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

IUPAC Name

1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine

InChI

InChI=1S/C22H20N6/c23-22(26-25-18-12-6-2-7-13-18)24-21-16-20(17-10-4-1-5-11-17)27-28(21)19-14-8-3-9-15-19/h1-16,25H,(H3,23,24,26)

InChI Key

GSTSHGQBIGKSPI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)/N=C(\N)/NNC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N=C(N)NNC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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